Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane
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Overview
Description
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is a chemical compound with the molecular formula C34H54Si It is a silane derivative, characterized by the presence of a silicon atom bonded to three hexyl groups and a 2-(9-methylfluoren-9-yl)ethyl group
Preparation Methods
The synthesis of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane typically involves the reaction of 9-methylfluorene with an appropriate silane reagent under controlled conditions . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur, where one or more of the hexyl groups or the fluorenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various substrates, facilitating reactions that lead to the desired effects. The pathways involved may include the activation or inhibition of certain enzymes or receptors, depending on the application.
Comparison with Similar Compounds
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane can be compared with other silane derivatives, such as:
- Triethylsilane
- Trimethylsilane
- Triphenylsilane
These compounds share a similar silane core but differ in the substituents attached to the silicon atom. The unique combination of hexyl groups and the 9-methylfluoren-9-yl group in this compound provides distinct properties and applications that set it apart from these similar compounds .
Biological Activity
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is a silane compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance.
- Chemical Formula : C₁₈H₃₉Si
- Molecular Weight : 281.6 g/mol
- CAS Number : 3388-04-3
- IUPAC Name : Trihexyl[2-(9-methylfluoren-9-yl)ethyl]silane
The compound consists of a silane group attached to a long hydrocarbon chain and a fluorene derivative, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The hydrophobic nature of the trihexyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can lead to various cellular responses, including:
- Antimicrobial Activity : Some studies suggest that silanes can exhibit antimicrobial properties by disrupting bacterial cell membranes.
- Cytotoxic Effects : The compound may induce apoptosis in certain cancer cell lines, although specific studies are needed to confirm this effect.
Case Studies and Research Findings
- Antimicrobial Studies :
-
Cytotoxicity in Cancer Cells :
- Research conducted on silane compounds has shown potential cytotoxic effects against cancer cell lines. In vitro assays demonstrated that silanes can induce cell death in breast cancer cells by triggering apoptotic pathways . Further investigations are necessary to establish the specific pathways involved in the action of this compound.
- Cell Membrane Interaction Studies :
Data Table: Summary of Biological Activities
Properties
CAS No. |
660437-37-6 |
---|---|
Molecular Formula |
C34H54Si |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane |
InChI |
InChI=1S/C34H54Si/c1-5-8-11-18-26-35(27-19-12-9-6-2,28-20-13-10-7-3)29-25-34(4)32-23-16-14-21-30(32)31-22-15-17-24-33(31)34/h14-17,21-24H,5-13,18-20,25-29H2,1-4H3 |
InChI Key |
DXYUOTFVTFTTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)CCC1(C2=CC=CC=C2C3=CC=CC=C31)C |
Origin of Product |
United States |
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